(3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid
Overview
Description
(3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid is a compound that features a pyrrolidine ring, a trifluoromethyl group, and a boronic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
The compound undergoes catalytic protodeboronation, a process that involves the removal of a boron atom from the molecule . This process utilizes a radical approach . The compound is also involved in a transformation known as formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound’s involvement in the protodeboronation process and formal anti-markovnikov alkene hydromethylation suggests it may play a role in organic synthesis .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water .
Result of Action
The compound’s involvement in protodeboronation and formal anti-markovnikov alkene hydromethylation suggests it may contribute to the synthesis of other organic compounds .
Action Environment
The action of (3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of some phenylboronic pinacol esters, which may include this compound, is considerably accelerated at physiological pH .
Biochemical Analysis
Biochemical Properties
(3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound is known to interact with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophilic groups. For instance, it has been observed to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Furthermore, it has been reported to affect gene expression by interacting with transcription factors and other DNA-binding proteins, thereby influencing the transcriptional regulation of target genes. In terms of cellular metabolism, this compound can impact metabolic flux by inhibiting enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The boronic acid group of the compound can form reversible covalent bonds with nucleophilic groups such as hydroxyl and amino groups in biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, the compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity. Additionally, the compound can influence gene expression by binding to transcription factors and other DNA-binding proteins, thereby modulating their activity and the transcriptional regulation of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis over time, leading to a decrease in its activity . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation. The extent of these effects can diminish over time as the compound degrades or is metabolized by cells.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including cytotoxicity and adverse effects on organ function. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional benefits but rather increase the risk of toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent conjugation with glutathione or other metabolites . These metabolic transformations can affect the compound’s activity and its impact on metabolic flux and metabolite levels. Additionally, the compound can influence metabolic pathways by inhibiting key enzymes involved in metabolic processes, thereby altering the overall metabolic state of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound’s lipophilicity, conferred by the trifluoromethyl group, facilitates its diffusion across cell membranes and its accumulation in hydrophobic compartments . Additionally, the compound can interact with specific transporters and binding proteins that mediate its uptake and distribution within cells. These interactions can affect the compound’s localization and its overall bioavailability in different tissues.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals. The compound can localize to specific compartments or organelles based on its chemical properties and post-translational modifications . For example, the compound’s lipophilicity can facilitate its accumulation in lipid-rich compartments such as the endoplasmic reticulum and mitochondria. Additionally, the compound can be directed to specific subcellular locations through interactions with targeting signals or binding proteins that recognize and transport it to these sites.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyrrolidine derivative with a trifluoromethylated aromatic compound under suitable conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and the boronic acid moiety can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
(3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and trifluoromethylated aromatic compounds. Examples include:
- Pyrrolidine-2-one derivatives
- Trifluoromethyl-substituted pyrazoles
- Trifluoromethylated dispirooxindoles
Uniqueness
(3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of its pyrrolidine ring, trifluoromethyl group, and boronic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
[3-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF3NO2/c13-11(14,15)8-5-9(12(17)18)7-10(6-8)16-3-1-2-4-16/h5-7,17-18H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWOIRKOEFRPSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N2CCCC2)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901173592 | |
Record name | Boronic acid, B-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901173592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704067-30-0 | |
Record name | Boronic acid, B-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901173592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of (3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid revealed by the research?
A1: The research primarily employed X-ray diffraction and Density Functional Theory (DFT) to elucidate the structure of this compound. X-ray diffraction analysis provided the experimental single-crystal structure of the compound []. Complementing this, DFT calculations were used to optimize the structure, with the results demonstrating good agreement between the theoretical and experimental structures []. This consistency validates the accuracy of the DFT model in representing the compound's structure. The study also investigated the molecular electrostatic potential and frontier molecular orbitals, offering insights into the compound's potential reactivity and physicochemical properties [].
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